2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple pyrazole rings and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base . The reaction conditions often require precise control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . By binding to the active sites of these enzymes, the compound can block their activity, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrimidine core and pyrazole rings, known for its anticancer properties.
Uniqueness
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine stands out due to its complex structure, which includes multiple pyrazole rings and a trifluoromethyl group. This unique arrangement enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23F3N8 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H23F3N8/c1-11-19(15-9-26-31(4)12(15)2)30-33(20(11)16-10-27-32(5)13(16)3)21-28-17(14-6-7-14)8-18(29-21)22(23,24)25/h8-10,14H,6-7H2,1-5H3 |
InChI Key |
BORNYDMSLKGESU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=NC(=CC(=N3)C(F)(F)F)C4CC4)C5=C(N(N=C5)C)C |
Origin of Product |
United States |
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